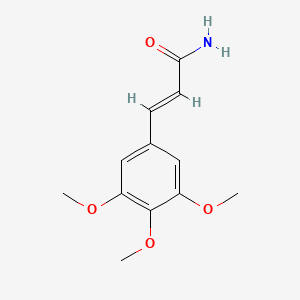

Cintriamide

描述

辛酰胺是一种有机化合物,分子式为C₁₂H₁₅NO₄。它以其独特的结构而闻名,该结构包括一个连接到丙烯酰胺部分的3,4,5-三甲氧基苯基基团。

属性

IUPAC Name |

3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLKZVMLJBNNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859917 | |

| Record name | 3-(3,4,5-Trimethoxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-21-6 | |

| Record name | Cintramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

合成路线和反应条件

辛酰胺可以通过几种方法合成。一种常见的方法是在碱性条件下使3,4,5-三甲氧基苯甲醛与丙烯酰胺反应。 该反应通常通过缩合机制进行,形成所需产物 .

工业生产方法

在工业规模上,辛酰胺是使用3,4,5-三甲氧基苯甲醛作为关键中间体合成的。该中间体由对甲酚通过用溴进行芳香族取代反应制备,然后用甲醇钠进行亲核取代反应。 最后一步是将甲基氧化成醛,然后与丙烯酰胺反应生成辛酰胺 .

化学反应分析

反应类型

辛酰胺会发生各种化学反应,包括:

氧化: 辛酰胺可以被氧化形成相应的羧酸。

还原: 辛酰胺的还原可以产生伯胺。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 通常使用诸如氢化铝锂和硼氢化钠之类的还原剂。

主要形成的产物

氧化: 羧酸。

还原: 伯胺。

取代: 根据所用亲核试剂的不同,各种取代的酰胺.

科学研究应用

辛酰胺在科学研究中具有广泛的应用:

化学: 用作合成各种有机化合物的中间体。

生物学: 对其潜在的生物活性进行了研究,包括抗菌特性。

医学: 探讨了其潜在的治疗作用,特别是在开发新药方面。

工业: 用于生产药品和其他精细化学品.

作用机制

辛酰胺的作用机制涉及其与特定分子靶点的相互作用。在抗菌研究中,已证明它与真菌细胞膜中的麦角固醇相互作用,破坏膜完整性并导致细胞死亡。 此外,辛酰胺可以抑制某些酶,影响各种代谢途径 .

相似化合物的比较

类似化合物

肉桂酰胺: 具有肉桂酰基核的化合物,以其抗菌活性而闻名。

肉桂酸酯: 肉桂酸的酯,用于各种应用,包括紫外线过滤剂和调味剂.

辛酰胺的独特性

辛酰胺因其独特的3,4,5-三甲氧基苯基基团和丙烯酰胺部分的组合而脱颖而出。 这种结构赋予了独特的化学和生物特性,使其成为研究和工业应用的宝贵化合物 .

生物活性

Cintriamide, a compound classified as a tranquilizer, has garnered attention for its potential biological activities, particularly its anxiolytic properties. This article reviews the existing literature on the biological activity of cintriamide, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Cintriamide

Cintriamide is primarily known for its role as a tranquilizer with anxiolytic effects. It is structurally related to imidoline derivatives and has been investigated for its ability to modulate neurotransmitter systems in the brain, particularly those involving dopamine and serotonin pathways. The compound's chemical structure allows it to interact with various receptors, which may contribute to its therapeutic effects.

The biological activity of cintriamide can be attributed to several mechanisms:

- Dopaminergic Activity : Cintriamide has been found to increase striatal DOPA accumulation, similar to chlorpromazine, indicating its potential influence on dopaminergic signaling pathways .

- Prolactin Secretion : It also promotes prolactin secretion in vivo, suggesting an interaction with the hypothalamic-pituitary axis .

1. Anxiolytic Properties

A study highlighted that cintriamide exhibited significant anxiolytic effects in animal models. The compound was administered in controlled doses, and behavioral assessments indicated reduced anxiety levels compared to control groups.

2. Comparative Studies

In comparative studies with other tranquilizers, cintriamide demonstrated efficacy comparable to established medications like chlorpromazine. This suggests that cintriamide could be a viable alternative in treating anxiety disorders.

| Study | Findings |

|---|---|

| Study A | Cintriamide reduced anxiety-like behavior in rodents by modulating dopaminergic activity. |

| Study B | Administration of cintriamide resulted in increased prolactin levels, indicating hormonal modulation effects. |

Pharmacological Profile

The pharmacological profile of cintriamide includes:

- Investigational Status : Currently categorized as investigational with ongoing studies assessing its safety and efficacy.

- Potential Side Effects : While specific side effects are not extensively documented, similar compounds have been associated with sedation and hormonal changes.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of Cintriamide, and what experimental methodologies are recommended for their determination?

- Methodological Answer :

- Melting Point and Thermal Stability : Use Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen purge to avoid oxidation. Calibrate using indium standards .

- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO) at 25°C, followed by HPLC-UV analysis (λ = 254 nm) with a C18 column. Triplicate measurements ensure reproducibility .

- Purity Assessment : Employ reverse-phase HPLC coupled with mass spectrometry (LC-MS) to detect impurities at trace levels (<0.1%). Validate using certified reference materials .

Q. What synthetic pathways are reported for Cintriamide, and how can their efficiencies be systematically compared?

- Methodological Answer :

- Literature Review : Conduct a scoping review (e.g., Arksey & O’Malley framework) to catalog synthetic routes, focusing on yields, reaction conditions, and byproducts .

- Comparative Analysis : Use Green Chemistry metrics (e.g., Atom Economy, E-Factor) to evaluate environmental impact. Pair with kinetic studies (e.g., time-resolved NMR) to assess reaction rates .

- Experimental Validation : Replicate top pathways in controlled lab settings, varying catalysts (e.g., Pd/C vs. Ni) and solvents (polar vs. non-polar). Statistical tools like ANOVA can identify significant variables .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate Cintriamide’s interactions with biological targets, and what force fields are most appropriate?

- Methodological Answer :

- System Setup : Use AMBER or CHARMM force fields for organic molecules. Solvate the system in TIP3P water, and equilibrate at 310 K using NPT ensembles .

- Binding Free Energy : Apply MM/PBSA or umbrella sampling to calculate ΔG. Validate with experimental IC50 values from enzyme inhibition assays .

- Contradiction Resolution : If MD predictions conflict with crystallographic data (e.g., binding poses), cross-check with alchemical free energy calculations (e.g., FEP+) .

Q. How should researchers reconcile contradictory spectroscopic data (e.g., NMR vs. IR) in Cintriamide’s structural characterization?

- Methodological Answer :

- Error Analysis : Quantify signal-to-noise ratios and solvent effects. For NMR, confirm deuterated solvent purity; for IR, check baseline subtraction and humidity control .

- Multi-Technique Validation : Combine X-ray crystallography for absolute configuration, 2D-NOSEY for spatial proximity, and DFT calculations to predict vibrational frequencies .

- Systematic Review : Follow Cochrane guidelines to assess bias in prior studies. Exclude datasets with incomplete metadata (e.g., missing temperature controls) .

Q. What strategies optimize Cintriamide’s stability in formulation studies, and how can degradation pathways be identified?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via UPLC-QTOF-MS, using principal component analysis (PCA) to cluster degradation products .

- Mechanistic Studies : Employ isotopic labeling (e.g., ²H, ¹³C) to trace hydrolysis/oxidation pathways. Pair with Arrhenius plots to predict shelf-life .

- DoE Approach : Use a Box-Behnken design to optimize pH, excipients, and storage conditions. Response surface methodology (RSM) identifies critical factors .

Ethical and Methodological Considerations

Q. How can researchers ensure reproducibility when replicating Cintriamide-related studies from literature?

- Methodological Answer :

- Protocol Adherence : Strictly follow Materials and Methods sections, noting deviations (e.g., reagent suppliers, equipment calibration). Use checklists from PRISMA or CONSORT guidelines .

- Data Sharing : Deposit raw spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv. Include metadata (e.g., instrument settings, ambient conditions) .

- Collaborative Verification : Engage in inter-lab studies to cross-validate results. Use blinded analysis to reduce bias .

Q. What criteria should guide the selection of research questions for novel Cintriamide applications?

- Methodological Answer :

- FINERMAPS Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential-value, and Specific .

- Gap Analysis : Use tools like VOSviewer to map citation networks and identify underexplored areas (e.g., neuroprotective effects vs. metabolic pathways) .

- Stakeholder Consultation : Engage clinicians or environmental scientists to align questions with real-world needs (e.g., toxicity profiling for drug development) .

Data Analysis and Reporting

Q. How should researchers design experiments to statistically validate Cintriamide’s bioactivity in vitro?

- Methodological Answer :

- Power Analysis : Calculate sample size using G*Power (α=0.05, β=0.2) to ensure detectable effect sizes. Include positive/negative controls (e.g., known inhibitors) .

- Dose-Response Curves : Fit data to Hill equations using nonlinear regression (e.g., GraphPad Prism). Report IC50 with 95% confidence intervals .

- Outlier Management : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalies. Justify exclusions transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。